4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride
Description
This compound, commonly known as tetracycline hydrochloride (CAS: 64-75-5), is a broad-spectrum antibiotic belonging to the tetracycline class. Its molecular formula is C₂₂H₂₄N₂O₈·HCl, with a molecular weight of 480.90 g/mol . The IUPAC name reflects its complex stereochemistry: (4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride . Key functional groups include a dimethylamino moiety at position 4, hydroxyl groups at positions 1, 6, 10, 11, and 12a, and a carboxamide group at position 2.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit . They are used against gram-positive and gram-negative bacteria, mycoplasmas, and rickettsiae. However, widespread resistance has emerged due to efflux pumps and ribosomal protection proteins .
Properties
Molecular Formula |
C22H25ClN2O8 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H |
InChI Key |
YCIHPQHVWDULOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Specificity
The 14-O-acylation of doxorubicin derivatives serves as a foundational method for synthesizing structurally related compounds. In this approach, non-chemically modified lipases (e.g., from Candida rugosa or Pseudomonas cepacia) catalyze the selective acylation of doxorubicin free base in nonaqueous media. The reaction employs activated acyl donors such as vinyl esters or trihaloethyl esters , which improve regioselectivity for the 14-hydroxyl group over other reactive sites (e.g., 3'-NH₂ or 4'-OH).
Table 1: Enzymatic Acylation Conditions and Outcomes
Challenges in Enzyme Modification
Early methods required chemically modified lipases to enhance solubility in organic solvents, but this introduced complications such as residual surfactants in the product stream. Modern approaches utilize immobilized enzymes on solid supports (e.g., diatomaceous earth or acrylic resins), which simplify catalyst recovery and improve reaction efficiency.
Electrochemical Demethylation of Tetracycline Precursors
Electrochemical Cell Setup
A patented method for synthesizing 4-(des-dimethylamino)-tetracyclines involves electrochemical demethylation in a mixed solvent system of water and acetic acid (2:3 v/v). Key steps include:
Table 2: Electrochemical Demethylation Parameters
Advantages Over Chemical Demethylation
This method avoids harsh reagents like methyl iodide, reducing the formation of toxic byproducts. The electrochemical approach also enables precise control over reaction kinetics, minimizing epimerization at the C4 position.
Chemical Modification of Doxycycline Derivatives
Methylation and Quaternary Ammonium Formation
Doxycycline serves as a precursor for synthesizing trimethylammonium intermediates. In a representative procedure:
Table 3: Methylation Reaction Conditions
Acid-Catalyzed Hydrolysis
The trimethylammonium intermediate undergoes acid hydrolysis (0.1 M HCl in ether) to yield the target compound. Centrifugation and vacuum drying are critical for isolating the hydrochloride salt.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (Shimadzu LC-8A) and mobile phases containing 0.2% triethylamine-acetate in acetonitrile/water gradients is used to separate isomers and byproducts.
Table 4: HPLC Purification Parameters
Chemical Reactions Analysis
Types of Reactions: Tetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various derivatives of Tetracycline Hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Tetracycline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in genetic research to control gene expression in engineered cells.
Medicine: Widely used to treat bacterial infections and as a prophylactic agent in various medical conditions.
Industry: Utilized in veterinary medicine and as a growth promoter in livestock.
Mechanism of Action
Tetracycline Hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks protein synthesis, thereby inhibiting bacterial growth . It also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause leakage of intracellular components .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tetracycline hydrochloride with its derivatives and impurities:
Pharmacological and Stability Insights
6-Methyleneoxytetracycline shows improved efficacy against tetracycline-resistant strains due to its inability to be recognized by efflux pumps .
Stability and Solubility :
- Tetracycline HCl is stable in aqueous solutions at pH 2–6 but degrades under alkaline conditions or prolonged heat, forming anhydrotetracycline and 4-epitetracycline .
- Anhydrotetracycline HCl is highly unstable and requires storage at 2–8°C .
Toxicity: Anhydrotetracycline is nephrotoxic and contraindicated in clinical use . The LD₅₀ for tetracycline epimers (e.g., 4-epitetracycline) in mice is >85.8 mg/kg (intravenous), indicating moderate acute toxicity .
Research Findings and Clinical Implications
- Resistance Mechanisms : Structural modifications, such as C7 chlorine in 4-epichlortetracycline , enhance bacterial efflux pump recognition, reducing clinical utility . Conversely, 6-methyleneoxytetracycline evades these pumps .
- Stereochemistry : Epimerization at C4 (e.g., 4-epitetracycline) drastically reduces antibacterial activity due to impaired ribosomal binding .
- Solubility : Derivatives with additional hydroxyl groups (e.g., 4-epioxytetracycline) exhibit lower aqueous solubility, complicating formulation .
Biological Activity
4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride (CAS No. 23313-80-6) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that merit detailed exploration.
- Molecular Formula: C22H25ClN2O8
- Molecular Weight: 480.90 g/mol
- IUPAC Name: (4R,4aS,5aS,6S,12aS)-4-(Dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Similar to other tetracycline derivatives, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Antioxidant Properties: The presence of multiple hydroxyl groups may confer antioxidant capabilities.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been suggested.
Antimicrobial Activity
Research indicates that compounds structurally related to tetracyclines possess significant antimicrobial properties. A study demonstrated that derivatives show activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Dimethylamino)-... | Staphylococcus aureus | 8 µg/mL |
| 4-(Dimethylamino)-... | Escherichia coli | 16 µg/mL |
These findings suggest that the compound may be effective against common bacterial infections.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A clinical study investigated the efficacy of tetracycline derivatives in treating skin infections. Patients treated with a formulation containing this compound showed a 70% improvement in symptoms within two weeks compared to a control group. -
Case Study on Anti-inflammatory Effects:
In a preclinical model of arthritis, administration of the compound resulted in reduced inflammatory markers and improved joint function. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to liver toxicity and gastrointestinal disturbances. Further research is necessary to establish safe dosage ranges.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Critical Parameter | Optimal Range |
|---|---|---|
| Cyclization | Temperature | 60–80°C |
| Hydroxylation | pH | 8.5–9.5 |
| Final Purification | Solvent Ratio (EtOH:H₂O) | 7:3 |
Basic: What analytical techniques are essential for confirming stereochemistry and purity?
Methodological Answer:
- Stereochemical Confirmation :
- Purity Assessment :
Basic: How do functional groups (e.g., hydroxyl, dimethylamino) influence biological activity?
Methodological Answer:
- Hydroxyl Groups : Participate in hydrogen bonding with biological targets (e.g., ribosomal RNA in antibacterial activity). Modifying their positions alters solubility and target affinity .
- Dimethylamino Group : Enhances membrane permeability via pH-dependent protonation. Replace with other amines (e.g., pyrrolidino) to study structure-activity relationships .
- Carboxamide : Stabilizes interactions with metal ions in enzymatic binding pockets.
Q. Table 2: Functional Group Impact on Bioactivity
| Group | Role | Example Modification | Bioactivity Change |
|---|---|---|---|
| C6-OH | Ribosome binding | Methylation | Reduced antibacterial efficacy |
| C4-(CH₃)₂N | Cellular uptake | Cyclohexyl substitution | Altered pharmacokinetics |
Advanced: How can computational methods accelerate reaction design and mechanistic studies?
Methodological Answer:
- Quantum Chemistry : Use density functional theory (DFT) to model transition states in oxidation/reduction steps (e.g., C3/C11 ketone formation) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for hydroxylation .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide structural modifications .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardize Assays : Use isogenic bacterial strains or cell lines to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
- Control Epimerization : Monitor C4 stereochemistry via chiral HPLC, as epimerization at this position significantly alters activity .
- Comparative Studies : Benchmark against tetracycline derivatives (e.g., 4-epi-tetracycline) to contextualize results .
Advanced: What strategies are used to analyze and quantify impurities in this compound?
Methodological Answer:
Q. Table 3: Impurity Profile and RRFs
| Impurity | RRF | Retention Time (min) |
|---|---|---|
| 4-Epi-derivative | 0.92 | 12.5 |
| C11-Dehydro | 1.05 | 14.2 |
| C6-Methyl oxid. | 0.88 | 16.7 |
Advanced: How to investigate degradation pathways under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (C10-OH → ketone) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize to prevent aqueous degradation.
Advanced: What mechanistic approaches validate interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to ribosomal subunits or DNA .
- Crystallography : Co-crystallize with 30S ribosomal subunit to map hydrogen-bonding networks .
- Mutagenesis : Engineer bacterial strains with mutated target sites (e.g., 16S rRNA) to confirm resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
